An In-depth Technical Guide to the Physical Properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane
An In-depth Technical Guide to the Physical Properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. This document synthesizes available data to offer a detailed profile of the compound, including its structural characteristics, physicochemical parameters, and predicted spectroscopic data. Methodologies for the experimental determination of these properties are discussed, providing a framework for laboratory validation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction and Chemical Identity
6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a complex organic molecule characterized by a trifluoromethyl-substituted phenyl ring attached to a chlorinated hexanone chain. The presence of multiple halogen atoms and a ketone functional group imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of novel chemical entities. Understanding its physical properties is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, formulation science, and analytical method development.
Chemical Structure:
Caption: Chemical structure of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is presented in the table below. It is important to note that while some data is available from chemical suppliers, other values are predicted based on computational models and data from structurally analogous compounds.
| Property | Value | Source |
| CAS Number | 898783-66-9 | ChemicalBook |
| Molecular Formula | C₁₃H₁₄ClF₃O | ChemicalBook |
| Molecular Weight | 278.7 g/mol | ChemicalBook |
| Boiling Point | 337.6 °C at 760 mmHg | MOLBASE |
| Melting Point | Not available (Predicted to be a viscous oil at room temperature) | N/A |
| Density | Predicted: ~1.2 - 1.3 g/cm³ | N/A |
| Refractive Index | 1.469 | MOLBASE |
| Flash Point | 158 °C | MOLBASE |
| Solubility | Predicted to be soluble in non-polar organic solvents (e.g., hexane, ether, dichloromethane) and sparingly soluble in polar solvents (e.g., water, ethanol). | General principles of organic compound solubility[1][2][3][4] |
Experimental Protocols for Property Determination
The following section outlines the methodologies that would be employed for the experimental determination of the key physical properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane.
Determination of Melting Point
Given that the compound is likely a viscous oil at ambient temperature, a standard capillary melting point determination may not be suitable.
Workflow for Viscous Oil Melting Point Determination:
Caption: Workflow for determining the melting point of a viscous oil.
Causality Behind Experimental Choices:
-
Cooling: For non-crystalline oils, inducing a solid or semi-solid state through cooling is essential for observation in a capillary tube.
-
Slow Heating Rate: A slow heating rate (1-2 °C per minute) is crucial for accurate determination, allowing for thermal equilibrium to be reached between the sample and the heating block.[5][6][7]
Determination of Solubility
A systematic approach is required to determine the solubility profile of the compound in a range of solvents with varying polarities.
Experimental Protocol for Solubility Testing:
-
Solvent Selection: A panel of solvents should be chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMSO), and non-polar (e.g., hexane, toluene) solvents.
-
Sample Preparation: A known mass of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is added to a specific volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification: The solutions are visually inspected for dissolution. For quantitative analysis, the supernatant is carefully removed, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexanoyl chain. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and carbonyl groups, as well as the chlorine atom.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8 - 7.5 | Multiplet | 4H | Aromatic Protons |
| 3.6 - 3.5 | Triplet | 2H | -CH₂-Cl |
| 3.0 - 2.9 | Triplet | 2H | -CO-CH₂- |
| 1.8 - 1.3 | Multiplet | 6H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopy
The carbon NMR will provide information on the number of unique carbon environments. The carbonyl carbon is expected to have a characteristic downfield shift.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O |
| 135 - 125 | Aromatic Carbons |
| ~124 (quartet) | -CF₃ |
| ~45 | -CH₂-Cl |
| ~38 | -CO-CH₂- |
| 31, 26, 24 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | Aromatic C-H stretch |
| 2960 - 2850 | Aliphatic C-H stretch |
| ~1700 | C=O stretch (aromatic ketone)[8][9][10][11] |
| 1300 - 1100 | C-F stretch |
| 800 - 600 | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z 278, with an M+2 isotope peak at m/z 280 due to the presence of chlorine.
-
Major Fragments:
Conclusion
This technical guide provides a detailed overview of the known and predicted physical properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane. The presented data and experimental protocols offer a solid foundation for researchers working with this compound. It is recommended that the predicted values be experimentally verified to ensure the accuracy of data used in further research and development activities. The structural features of this molecule suggest its potential as a versatile building block in organic synthesis, and a thorough understanding of its physical properties is the first step towards unlocking its full potential.
References
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MOLBASE. 6-chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one. [Link]
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LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
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University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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ASTM International. Determining the Melting Point of Fats and Oils. [Link]
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